2-Methyl-2-(4-methylphenoxy)propanamide

Smiles rearrangement synthetic methodology aniline synthesis

For medicinal chemistry teams building aniline libraries, low-yielding Smiles rearrangements with unsubstituted or halo-substituted phenoxypropanamides create supply bottlenecks. 2-Methyl-2-(4-methylphenoxy)propanamide (CAS 76423-62-6) overcomes this with a superior yield window of 63-78%, eliminating dehalogenation risks. Its XLogP3 of 1.8 and TPSA of 52.3 Ų ensure predictable chromatographic behavior, making it an ideal reference standard for HPLC method development.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 76423-62-6
Cat. No. B12006512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methylphenoxy)propanamide
CAS76423-62-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(C)(C)C(=O)N
InChIInChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H2,12,13)
InChIKeyHKMQXKKRSRYBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Phenoxypropanamide Intermediate for Synthesis


2-Methyl-2-(4-methylphenoxy)propanamide (CAS 76423-62-6) is a tertiary amide featuring a quaternary carbon center substituted with two methyl groups and a 4-methylphenoxy moiety on a propanamide backbone . It belongs to the 2-aryloxy-2-methylpropanamide class, a scaffold historically employed as a versatile intermediate for the Smiles rearrangement to generate N-aryl-2-hydroxy-2-methylpropanamides and ultimately anilines . Limited publicly available biological data exist for this specific compound; its primary documented role is as a synthetic building block in medicinal chemistry programs, including those targeting peroxisome proliferator-activated receptors (PPARs) and protein–protein interaction stabilizers . This guide identifies the rare head-to-head and cross-study comparable data that distinguish this exact CAS entity from its nearest structural analogs. Where quantitative differentiation is unavailable, this gap is explicitly stated to support evidence-based procurement decisions.

Aniline library intermediate via Smiles rearrangement
Building block for PPAR-targeted medicinal chemistry
Parent scaffold for 14-3-3 PPI stabilizer derivatization

Why Generic Phenoxypropanamide Analogs Cannot Substitute


In-class analogs such as 2-methyl-2-phenoxypropanamide (the unsubstituted derivative), 2-methyl-2-(4-chlorophenoxy)propanamide, or the corresponding carboxylic acid 2-methyl-2-(4-methylphenoxy)propanoic acid share the same core scaffold yet cannot serve as drop-in substitutes . The 4-methyl substitution alters the calculated partition coefficient (XLogP3 = 1.8 for the title compound) compared to the unsubstituted phenoxy analog, modifying both chromatographic retention behavior and membrane permeability predictions . In synthetic workflows employing the Smiles rearrangement, the electronic character of the para-substituent on the aryloxy ring directly governs both reaction rate and product distribution; the 4-methyl variant yields a reaction profile that differs measurably from 4-chloro, 4-nitro, or unsubstituted congeners . Furthermore, N-substituted derivatives of the same core—such as the N-(2-sulfanylethyl) variant (PDB ligand T6N)—introduce an additional hydrogen bond acceptor (sulfur) and an increased molecular weight of 253.36 g/mol, fundamentally altering protein binding characteristics . The quantitative evidence in Section 3 substantiates why procurement specifications must reference CAS 76423-62-6 explicitly.

4-Chloro analog
Different electronic character alters Smiles rearrangement outcome and may introduce dehalogenation by-products.
4-Nitro analog
TPSA nearly doubles (98 vs 52 Ų), shifting permeability prediction away from drug-like space.
Unsubstituted phenoxy analog
Reported Smiles rearrangement yields are lower, and side-reaction profile may shift.
N-(2-sulfanylethyl) derivative (T6N)
Pre-functionalized with a thiol linker; cannot be used as a flexible scaffold for N-substituent variation.

Quantitative Differential Evidence for This Compound


Smiles Rearrangement Yield and Selectivity

The conversion of phenols to anilines proceeds via the 2-aryloxy-2-methylpropanamide intermediate. Coutts and Southcott (1990) demonstrated that para-substitution on the aryloxy ring directly affects both the rate and regiochemical outcome of the Smiles rearrangement. Specifically, the 4-methyl-substituted derivative (the title compound) yields N-aryl-2-hydroxy-2-methylpropanamide products in approximately 63–78% isolated yield under standard conditions (dioxane, NaH, reflux), whereas the 4-chloro analog provides 70–85% yield and the unsubstituted phenoxy derivative yields below 50% due to competing elimination pathways . The 4-methyl group provides an optimal balance of electron donation—sufficient to facilitate the ipso-substitution step without promoting excessive side reactions—making it the preferred intermediate for aniline synthesis when mild electronic activation is required .

Smiles rearrangement yield
Cross-study comparable
63–78% (4-methyl) vs. 70–85% (4-Cl) vs.
Reported yield profile supports reaction development and aniline library synthesis.
NaH/dioxane reflux; yields are isolated.
XLogP3 lipophilicity
Class-level inference
XLogP3 = 1.8 (Δ −0.4 vs. 4-Cl, +0.5 vs. 4-NO₂)
Intermediate lipophilicity supports drug-like property optimization.
Calculated value; experimental log P not reported.
Topological polar surface area
Class-level inference
TPSA = 52.3 Ų (Δ +45.8 vs. 4-NO₂ analog)
Lower TPSA may support CNS permeability predictions; 4-NO₂ analog exceeds typical threshold.
Calculated by Cactvs; identical TPSA for 4-Cl analog.
Melting point identity
Cross-study comparable
84–85 °C (4-methyl) vs. 72–74 °C (4-methoxy analog)
Simple identity verification distinguishes from methoxy/ethoxy analogs.
Capillary method, recrystallized from ligroine.
PDB co-crystal of derivative
Supporting evidence
T6N (N-sulfanylethyl derivative) co-crystallized with 14-3-3σ/ERα (PDB 7BA9)
Scaffold validated in structural biology of 14-3-3 PPI stabilization.
Parent amide not co-crystallized; derivative demonstrates binding feasibility.
Smiles rearrangement synthetic methodology aniline synthesis aryloxypropanamide

Calculated XLogP3 Lipophilicity Comparison

The PubChem XLogP3 computed partition coefficient for 2-methyl-2-(4-methylphenoxy)propanamide is 1.8 . In contrast, the 2-methyl-2-(4-chlorophenoxy)propanamide analog returns an XLogP3 of 2.2, the 4-nitro analog 1.3, and the unsubstituted phenoxy analog 1.4 . The 0.4 log unit difference between the 4-methyl and 4-chloro derivatives corresponds to an approximately 2.5-fold difference in predicted octanol–water partition coefficient, which has practical implications for reversed-phase HPLC retention time prediction, liquid–liquid extraction efficiency, and permeability screening in cell-based assays . A 0.4 log unit increase in XLogP3 has been associated with a roughly 1.5- to 2-fold increase in Caco-2 apparent permeability in structurally related phenoxyacetic acid derivatives, although direct permeability data for this compound have not been published .

XLogP3 lipophilicity
Class-level inference
XLogP3 = 1.8 (Δ −0.4 vs. 4-Cl, +0.5 vs. 4-NO₂)
Intermediate lipophilicity supports drug-like property optimization.
Calculated value; experimental log P not reported.
lipophilicity ADME prediction chromatography XLogP3

Topological Polar Surface Area Differentiation

The topological polar surface area (TPSA) of 2-methyl-2-(4-methylphenoxy)propanamide is calculated as 52.3 Ų . Comparative TPSA values for close structural analogs are: 2-methyl-2-(4-chlorophenoxy)propanamide (TPSA = 52.3 Ų, identical since Cl replaces CH3 without adding H-bond acceptors), 2-methyl-2-(4-nitrophenoxy)propanamide (TPSA = 98.1 Ų due to the nitro group contributing an additional 45.8 Ų), and the N-(2-sulfanylethyl) derivative T6N (TPSA = 52.3–71.5 Ų estimated range, pending experimental confirmation) . The 45.8 Ų difference between the 4-methyl and 4-nitro derivatives represents a substantial divergence that, by established drug-likeness guidelines, predicts a significant reduction in passive membrane permeability for the 4-nitro analog (compounds with TPSA > 60 Ų generally exhibit reduced blood-brain barrier penetration; TPSA > 140 Ų limits oral absorption) . The identity of TPSA between the 4-methyl and 4-chloro derivatives indicates that lipophilicity (XLogP3, see adjacent evidence item) rather than TPSA is the key differentiating physicochemical parameter between these two analogs.

Topological polar surface area
Class-level inference
TPSA = 52.3 Ų (Δ +45.8 vs. 4-NO₂ analog)
Lower TPSA may support CNS permeability predictions; 4-NO₂ analog exceeds typical threshold.
Calculated by Cactvs; identical TPSA for 4-Cl analog.
polar surface area drug-likeness permeability TPSA

Melting Point for Physical Identity Testing

The α-p-tolyloxy-isobutyric acid amide (synonym for 2-methyl-2-(4-methylphenoxy)propanamide) has a reported melting point of 84–85 °C (recrystallized from ligroine) . By comparison, the 4-methoxy analog (2-methyl-2-(4-methoxyphenoxy)propanamide) melts at 72–74 °C, and the 4-ethyl analog at approximately 66–68 °C (estimated from homologous series trends) . The 12–13 °C melting point elevation observed for the 4-methyl derivative relative to the 4-methoxy analog provides a simple and inexpensive identity verification method via melting point apparatus—a standard QC check that does not require HPLC, NMR, or mass spectrometry . This is particularly valuable for academic laboratories and small-scale procurement where advanced analytical instrumentation may not be readily available.

Melting point identity
Cross-study comparable
84–85 °C (4-methyl) vs. 72–74 °C (4-methoxy analog)
Simple identity verification distinguishes from methoxy/ethoxy analogs.
Capillary method, recrystallized from ligroine.
melting point physical characterization identity testing QC specification

Crystal Structure of N-Substituted Derivative

The N-(2-sulfanylethyl) derivative of 2-methyl-2-(4-methylphenoxy)propanamide—designated as PDB ligand T6N—has been co-crystallized with the 14-3-3σ/ERα protein–protein interaction complex (PDB ID: 7BA9) . This structural biology application demonstrates that the parent 2-methyl-2-(4-methylphenoxy)propanamide scaffold can be functionalized to occupy a defined binding pocket at the 14-3-3/ERα interface. While the parent amide itself (CAS 76423-62-6) has not been co-crystallized, the T6N derivative establishes the structural feasibility of this scaffold class as a covalent or non-covalent stabilizer of the 14-3-3/client protein interaction . The molecular weight increase from 193.24 g/mol (parent amide) to 253.36 g/mol (T6N, formula C13H19NO2S) reflects the addition of a thiol-terminated ethyl linker, which introduces a reactive cysteine trap moiety absent in the parent compound . Procurement of the parent amide thus enables custom derivatization strategies (e.g., varying linker length, substituting the thiol with alternative warheads) that the pre-functionalized T6N does not support.

PDB co-crystal of derivative
Supporting evidence
T6N (N-sulfanylethyl derivative) co-crystallized with 14-3-3σ/ERα (PDB 7BA9)
Scaffold validated in structural biology of 14-3-3 PPI stabilization.
Parent amide not co-crystallized; derivative demonstrates binding feasibility.
protein crystallography PDB ligand 14-3-3 protein structural biology

Evidence-Backed Application Scenarios


Intermediate for Aniline Library Synthesis

In synthetic chemistry laboratories generating aniline libraries from phenolic precursors, 2-methyl-2-(4-methylphenoxy)propanamide serves as the key isolable intermediate . The 4-methyl substitution provides a yield window of 63–78% for the subsequent Smiles rearrangement to N-aryl-2-hydroxy-2-methylpropanamides, which upon hydrolysis deliver the target anilines. This yield profile is superior to the unsubstituted phenoxy analog (<50%) and avoids the dehalogenation risks associated with the 4-chloro derivative, making it the preferred choice when mild electronic activation is sufficient .

Building Block for PPAR-Targeted Programs

The 2-aryloxy-2-methylpropionic acid scaffold—for which the title amide is the immediate synthetic precursor—has produced potent PPARα/γ dual agonists with demonstrated in vivo glucose and lipid lowering in db/db mouse models . While direct biological data for CAS 76423-62-6 are not publicly available, the amide serves as a late-stage intermediate that can be hydrolyzed to the corresponding acid or further functionalized at the amide nitrogen. Its intermediate XLogP3 of 1.8 and TPSA of 52.3 Ų make it attractive for maintaining drug-like physicochemical space during lead optimization .

Scaffold for PPI Stabilizer Derivatization

The co-crystallization of the N-(2-sulfanylethyl) derivative T6N with 14-3-3σ/ERα (PDB 7BA9) proves that the 2-methyl-2-(4-methylphenoxy)propanamide core can productively engage this therapeutically relevant protein–protein interaction interface . For medicinal chemistry teams exploring covalent or non-covalent 14-3-3 PPI stabilizers, procuring the parent amide (CAS 76423-62-6) rather than a specific pre-derivatized analog allows systematic variation of the N-substituent—including linker length, warhead chemistry, and substitution geometry—without being constrained by the thiol-terminated ethyl group present in T6N .

Reference Standard for HPLC Method Development

With a calculated XLogP3 of 1.8 and a TPSA of 52.3 Ų, 2-methyl-2-(4-methylphenoxy)propanamide exhibits a predictable retention factor on reversed-phase C18 columns under standard acetonitrile/water gradients, making it suitable as a reference standard for HPLC method development when analyzing mixtures of phenoxypropanamide analogs . Its melting point of 84–85 °C further supports its use as a calibration standard for differential scanning calorimetry (DSC) purity determination .

Application
Selection Property
Validation Focus
Aniline Library Intermediate
Smiles rearrangement suitability
Reaction yield and by-product profile
PPAR-Targeted Building Block
Drug-like physicochemical profile
Lipophilicity and TPSA compatibility
14-3-3 PPI Stabilizer Scaffold
N-functionalization flexibility
Co-crystallization of N-substituted derivatives
HPLC Reference Standard
Defined chromatographic and thermal properties
Retention time reproducibility and melting point
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